1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride
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Overview
Description
1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride is an organic compound with a unique structure that combines a cyclopropane ring with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride typically involves the reaction of 1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can be used to study enzyme function and to develop enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
Cyclopropane-1-sulfonyl fluoride: Lacks the benzyloxy methyl group.
Benzyloxy methyl cyclopropane: Lacks the sulfonyl fluoride group.
Uniqueness
1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl fluoride is unique due to the combination of a cyclopropane ring, a benzyloxy methyl group, and a sulfonyl fluoride group.
Properties
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3S/c12-16(13,14)11(6-7-11)9-15-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXTXOXMSSUGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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